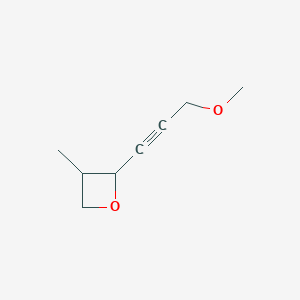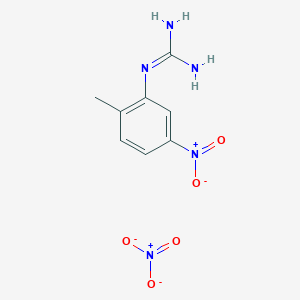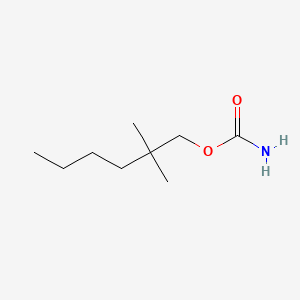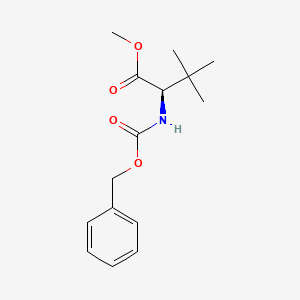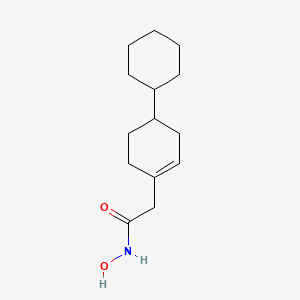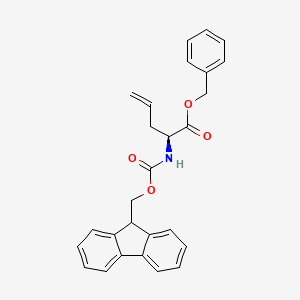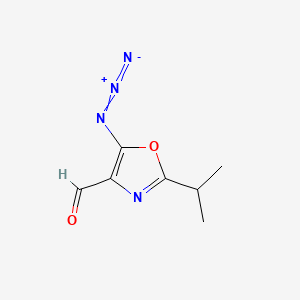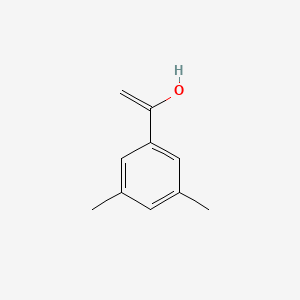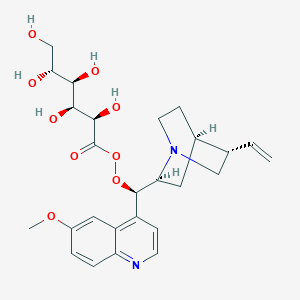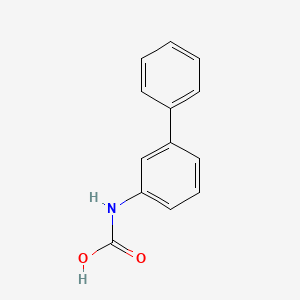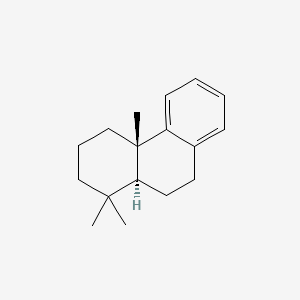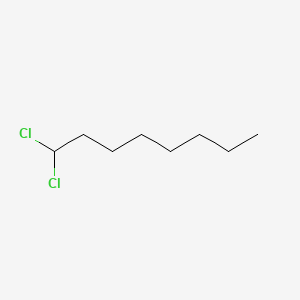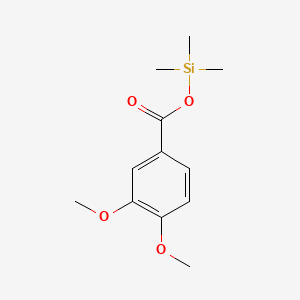
Trimethylsilyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₈O₄Si. It is a derivative of 3,4-dimethoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is of interest in organic synthesis and analytical chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as the silylating agent:
3,4-Dimethoxybenzoic acid+Trimethylsilyl chloride→Trimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.
Mécanisme D'action
The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl benzoate: Similar ester but without the methoxy groups.
Trimethylsilyl 4-methoxybenzoate: Contains a single methoxy group.
Trimethylsilyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group.
Uniqueness
Trimethylsilyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and interactions. The combination of the trimethylsilyl ester and the methoxy groups makes it particularly useful in specific synthetic and analytical applications.
Propriétés
Numéro CAS |
2078-16-2 |
|---|---|
Formule moléculaire |
C12H18O4Si |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
trimethylsilyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3 |
Clé InChI |
JZIXRRXJQVBHJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


